Ellagic acid hydrate

Übersicht

Beschreibung

Ellagic Acid hydrate is a naturally occurring polyphenolic compound found in various fruits and vegetables, such as strawberries, raspberries, pomegranates, and walnuts . It is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-carcinogenic, anti-inflammatory, and anti-mutagenic effects .

Vorbereitungsmethoden

Ellagisäure-Hydrat kann durch Hydrolyse von Ellagitanninen synthetisiert werden, einer Klasse von hydrolysierbaren Tanninen, die in Pflanzen vorkommen . Der Hydrolyseprozess kann unter sauren oder alkalischen Bedingungen durchgeführt werden, was zur Bildung von Hexahydroxydiphenoyl (HHDP)-Gruppen führt, die spontan zu Ellagisäure lactonisieren . Industrielle Produktionsmethoden beinhalten oft die Extraktion von Ellagitanninen aus pflanzlichen Materialien, gefolgt von Hydrolyse und Reinigung, um Ellagisäure-Hydrat zu erhalten .

Analyse Chemischer Reaktionen

Ellagisäure-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ellagisäure kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: Ellagisäure kann Substitutionsreaktionen eingehen, insbesondere mit Nucleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel für die Oxidation, Reduktionsmittel für die Reduktion und Nucleophile für Substitutionsreaktionen . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Ellagisäure-Hydrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung verschiedener Krankheiten, darunter Krebs, Diabetes und Herz-Kreislauf-Erkrankungen.

Wirkmechanismus

Der Wirkmechanismus von Ellagisäure-Hydrat beinhaltet hauptsächlich seine antioxidativen und antiproliferativen Wirkungen . Es neutralisiert freie Radikale und reduziert oxidativen Stress, der zelluläre Bestandteile wie Lipide, Proteine und DNA schädigen kann . Ellagisäure hemmt auch verschiedene Enzyme, darunter Caseinkinase 2 und Glutathion-S-Transferase, die eine Rolle bei der Zellsignalisierung und Entgiftung spielen . Darüber hinaus wurde gezeigt, dass es molekulare Ziele und Wege beeinflusst, die an Entzündungen, Apoptose und Zellproliferation beteiligt sind .

Wirkmechanismus

The mechanism of action of Ellagic Acid hydrate primarily involves its antioxidant and anti-proliferative effects . It neutralizes free radicals and reduces oxidative stress, which can damage cellular components such as lipids, proteins, and DNA . Ellagic Acid also inhibits various enzymes, including casein kinase 2 and glutathione S-transferase, which play roles in cell signaling and detoxification . Additionally, it has been shown to modulate molecular targets and pathways involved in inflammation, apoptosis, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ellagisäure-Hydrat ist unter den polyphenolischen Verbindungen einzigartig aufgrund seiner starken antioxidativen Eigenschaften und seiner Fähigkeit, eine Vielzahl von Enzymen zu hemmen . Ähnliche Verbindungen umfassen:

Urolithine: Metabolite der Ellagisäure, die ebenfalls antioxidative und entzündungshemmende Wirkungen aufweisen.

Punicalagin: Eine polyphenolische Verbindung, die in Granatäpfeln vorkommt und ähnliche antioxidative Eigenschaften aufweist.

Ellagisäure-Hydrat zeichnet sich durch seine breite Palette an biologischen Aktivitäten und seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen aus .

Eigenschaften

IUPAC Name |

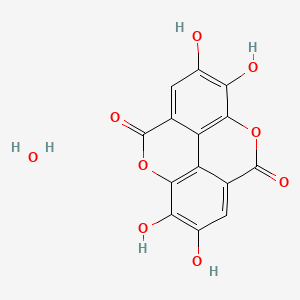

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8.H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;/h1-2,15-18H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZJRXBNGVIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.